2,4-Dinitrobenzenesulfonyl chloride

Electrochemistry Reaction Mechanism Substituent Effects

Achieving orthogonal, sequential deprotection of multiple amines demands reagents with predictable, tunable reactivity. DNBS-Cl (CAS 1656-44-6) addresses this directly. • Ortho/para-dinitro substitution enables selective thiol-mediated deprotection while 2-nosyl groups remain intact-validated by Fukuyama et al. • Ortho-nitro steric hindrance prevents autocatalytic disulfone byproducts during electrochemical cleavage, unlike 3-/4-nosyl analogs. • DNBS-protected intermediates show superior crystallinity and higher melting points, reducing purification costs at scale. Procure a reagent where mechanistic predictability meets process efficiency.

Molecular Formula C6H3ClN2O6S
Molecular Weight 266.62 g/mol
CAS No. 1656-44-6
Cat. No. B156149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dinitrobenzenesulfonyl chloride
CAS1656-44-6
Molecular FormulaC6H3ClN2O6S
Molecular Weight266.62 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)Cl
InChIInChI=1S/C6H3ClN2O6S/c7-16(14,15)6-2-1-4(8(10)11)3-5(6)9(12)13/h1-3H
InChIKeySSFSNKZUKDBPIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DNBS-Cl Procurement Overview


2,4-Dinitrobenzenesulfonyl chloride (DNBS-Cl, CAS 1656-44-6) is a highly electrophilic aromatic sulfonyl chloride reagent distinguished by the presence of two strongly electron-withdrawing nitro groups at the 2- and 4-positions of the benzene ring [1]. This substitution pattern imparts unique reactivity and physicochemical properties compared to mono-nitro, non-nitro, and other sulfonyl chloride analogs, making it a specialized tool for amine protection, derivatization, and regioselective transformations in organic synthesis .

Why DNBS-Cl Cannot Be Simply Substituted


Generic substitution of 2,4-dinitrobenzenesulfonyl chloride with other common sulfonyl chlorides, such as tosyl, nosyl (2-nitro), or besyl chloride, is not scientifically valid due to fundamental differences in electronic structure, reaction mechanisms, and downstream processability. The unique ortho/para dinitro substitution dramatically alters the electrophilicity of the sulfonyl center, shifting electrochemical reduction pathways [1] and enabling orthogonal deprotection strategies that are unattainable with mono-nitro analogs [2]. Furthermore, derivatives of DNBS-Cl exhibit distinct solid-state properties, such as higher melting points and improved crystallinity, which are critical for industrial-scale isolation, purification, and logistics, as highlighted in patent literature [3]. These quantifiable and mechanistic differentiators preclude simple interchange and underscore the need for evidence-based reagent selection.

DNBS-Cl Differentiation Guide


Concerted vs Stepwise Reduction Mechanisms

In a direct comparative electrochemical study, 2,4-dinitrobenzenesulfonyl chloride follows a concerted 'sticky' dissociative mechanism upon reduction, where electron transfer and S–Cl bond cleavage occur simultaneously. In contrast, 3-nitrobenzenesulfonyl chloride undergoes a stepwise mechanism involving a radical anion intermediate [1]. Furthermore, unlike 3-nitro and 4-nitro analogs, the ortho-nitro group in DNBS-Cl provides steric hindrance that prevents the formation of autocatalytic diaryl disulfone byproducts, leading to a cleaner reduction profile [1].

Electrochemistry Reaction Mechanism Substituent Effects

Orthogonal Deprotection from 2-Nosyl Group

The 2,4-dinitrobenzenesulfonyl (DNBS) group can be selectively removed in the presence of a 2-nitrobenzenesulfonyl (2-nosyl) group. This orthogonal deprotection is not achievable when using only 2-nosyl or 4-nosyl protecting groups. A study demonstrated that the DNBS group is effectively removed using thiol alone (HSCH₂CH₂OH or PhSH), while the 2-nosyl group remains intact under these conditions [1].

Protecting Groups Amine Synthesis Orthogonal Chemistry

Superior Solid-State Properties for Handling

A patent directly comparing 2,4-dinitrobenzenesulfonyl (DNBS) protected diaza-bridged compounds with their 2-nitrobenzenesulfonyl and 4-nitrobenzenesulfonyl analogs found that the DNBS derivative possesses a higher melting point, is easier to recrystallize into a solid, and is less prone to forming oils at elevated temperatures. These characteristics make it significantly more suitable for long-distance transportation and long-term storage [1].

Process Chemistry Solid-State Properties Logistics

Regioselective Trifluoromethylthiolation Additive

In the 2-position-selective trifluoromethylthiolation of six-membered heteroaromatic compounds, the presence of 2,4-dinitrobenzenesulfonyl chloride (DNBS-Cl) as an additive was identified as the key factor enabling successful regioselective transformation [1]. The study demonstrates that this transformation, which is compatible with gram-scale reactions and a variety of functional groups, relies on the unique electrophilic properties of DNBS-Cl. Alternative sulfonyl chlorides or the absence of an additive did not provide the required regioselectivity.

Regioselective Synthesis Catalysis Heterocyclic Chemistry

DNBS-Cl Application Scenarios


Diamine Synthesis with Orthogonal Protection

When a synthetic route requires the sequential and selective deprotection of multiple amine groups, the use of 2,4-dinitrobenzenesulfonyl chloride is strongly indicated. Its ability to form a protecting group that can be removed under mild thiol conditions while leaving a 2-nosyl group intact provides a level of synthetic control not available with other common sulfonyl chlorides [1]. This scenario is directly supported by the work of Fukuyama et al. and Nihei et al., making DNBS-Cl the reagent of choice for building molecular complexity in pharmaceutical intermediates.

Clean Electrochemical Reductive Transformations

For projects involving the electrochemical analysis or reductive cleavage of sulfonamide protecting groups, DNBS-Cl offers a distinct advantage. Comparative electrochemical studies confirm that its reduction follows a concerted mechanism and, crucially, avoids the formation of autocatalytic diaryl disulfone byproducts due to steric hindrance from the ortho-nitro group [2]. This predictable behavior minimizes side reactions and simplifies product purification compared to using 3- or 4-nitrobenzenesulfonyl chlorides.

Late-Stage Regioselective Heteroaromatic Functionalization

In medicinal chemistry and process development, the ability to selectively functionalize a specific position on a heteroaromatic core is invaluable. DNBS-Cl has been proven to be a critical additive for achieving 2-position-selective trifluoromethylthiolation, a transformation with good functional group tolerance and scalability [3]. Its use in this context is irreplaceable by other sulfonyl chlorides, making it an essential procurement item for laboratories engaged in late-stage diversification of drug candidates.

Sulfonamide Intermediate Scale-Up and Logistics

When scaling up a process that generates sulfonamide intermediates, the physical properties of those intermediates become paramount. Patent evidence shows that DNBS-protected diaza-bridged compounds exhibit superior solid-state properties—higher melting points, ease of recrystallization, and reduced oil formation—compared to their 2-nosyl and 4-nosyl counterparts [4]. For procurement managers and process chemists, this translates directly to lower purification costs, simpler handling, and greater stability during transportation and storage.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
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